1-[2-(4-methoxyphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine
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Overview
Description
1-[2-(4-methoxyphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine is an organic compound with a complex structure that includes a benzimidazole core, a methoxyphenoxyethyl group, and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine typically involves multiple steps. One common route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the methoxyphenoxyethyl group: This step involves the reaction of the benzimidazole intermediate with 4-methoxyphenoxyethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the pentyl chain: The final step involves the alkylation of the benzimidazole derivative with a pentyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-methoxyphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the methoxyphenoxyethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
1-[2-(4-methoxyphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Properties
Molecular Formula |
C21H27N3O2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]-3-pentylbenzimidazol-2-imine |
InChI |
InChI=1S/C21H27N3O2/c1-3-4-7-14-23-19-8-5-6-9-20(19)24(21(23)22)15-16-26-18-12-10-17(25-2)11-13-18/h5-6,8-13,22H,3-4,7,14-16H2,1-2H3 |
InChI Key |
ACNZSQMKTPGWHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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